2,4-Diiodo-5-(methylsulfanyl)pyrimidine
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Overview
Description
Pyrimidine, 2,4-diiodo-5-(methylthio)- is a derivative of pyrimidine, an aromatic heterocyclic organic compound Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2,4-diiodo-5-(methylthio)- typically involves the iodination of a pyrimidine precursor. One common method is the reaction of 2,4-dichloropyrimidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst. The methylthio group can be introduced through nucleophilic substitution using a thiol reagent, such as methylthiol, under basic conditions .
Industrial Production Methods
Industrial production of Pyrimidine, 2,4-diiodo-5-(methylthio)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2,4-diiodo-5-(methylthio)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atoms at positions 2 and 4 can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the iodine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated pyrimidine derivatives.
Scientific Research Applications
Pyrimidine, 2,4-diiodo-5-(methylthio)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Pyrimidine, 2,4-diiodo-5-(methylthio)- is primarily related to its ability to interact with biological targets through its functional groups. The iodine atoms and methylthio group can form interactions with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine, 2,4-dichloro-5-(methylthio)-: Similar structure but with chlorine atoms instead of iodine.
Pyrimidine, 2,4-dibromo-5-(methylthio)-: Bromine atoms replace the iodine atoms.
Pyrimidine, 2,4-diiodo-5-(ethylthio)-: Ethylthio group instead of methylthio.
Uniqueness
Pyrimidine, 2,4-diiodo-5-(methylthio)- is unique due to the presence of iodine atoms, which impart distinct reactivity and biological activity compared to its chloro and bromo analogs
Properties
CAS No. |
100276-81-1 |
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Molecular Formula |
C5H4I2N2S |
Molecular Weight |
377.98 g/mol |
IUPAC Name |
2,4-diiodo-5-methylsulfanylpyrimidine |
InChI |
InChI=1S/C5H4I2N2S/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3 |
InChI Key |
UVSAIIJMRROJBV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CN=C(N=C1I)I |
Origin of Product |
United States |
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